Cholesterol glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

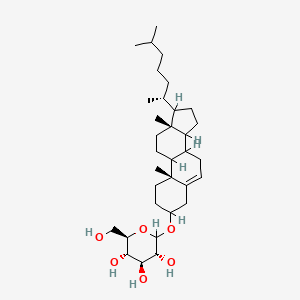

Cholesterol glucoside is a compound that combines a glucopyranoside moiety with a cholesteryl group. This compound is part of a class of molecules known as glycosides, where a sugar molecule is bonded to another functional group via a glycosidic bond. The cholesteryl group is derived from cholesterol, a vital component of cell membranes and a precursor for steroid hormones.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cholesterol glucoside typically involves the glycosylation of cholesterol with a glucopyranoside donor. One common method is the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosidases, which offer regio- and stereo-selectivity under mild conditions. This method is advantageous due to its environmental friendliness and cost-effectiveness. The use of engineered enzymes in non-aqueous media, such as ionic liquids, has been shown to improve yields and simplify product separation .

Analyse Des Réactions Chimiques

Types of Reactions

Cholesterol glucoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond in the cholesteryl group can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Tosyl chloride in the presence of a base like pyridine is often employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced cholesteryl compounds, and various substituted glucopyranosides.

Applications De Recherche Scientifique

Role in Helicobacter pylori Infections

Cholesterol glucoside is a significant component in the membrane structure of Helicobacter pylori, a bacterium responsible for gastric diseases, including ulcers and cancer. The presence of this compound contributes to:

- Membrane Stability : this compound enhances the structural integrity of bacterial membranes, allowing H. pylori to survive in harsh gastric environments .

- Inflammation Induction : It plays a role in modulating inflammatory responses during infection, potentially aiding the bacterium's persistence within the host .

- Immune Evasion : By altering membrane properties, this compound assists H. pylori in evading host immune responses, making it a target for therapeutic strategies aimed at disrupting this process .

Case Study: Targeting this compound Synthesis

Research has indicated that inhibiting the synthesis of this compound could weaken H. pylori infections. A study demonstrated that knocking out the gene responsible for cholesterol glucosyltransferase (CGT) resulted in the absence of this compound production, leading to reduced bacterial viability . This suggests that targeting this compound synthesis may be an effective strategy for developing new anti-H. pylori therapies.

Cellular Signaling Pathways

This compound has been shown to influence various cellular signaling pathways, particularly in neuronal cells:

- Activation of Protein Kinase B/Akt : In studies involving NSC34 motor neuron-derived cells, exposure to this compound resulted in increased phosphorylation of Akt, a critical survival protein. This activation is associated with cytoprotection against stress-induced cell death .

- Neuroprotective Effects : Transient exposure to this compound preconditioned cells against serum deprivation stress, suggesting its potential role in neuroprotection and cellular resilience .

Synthesis and Practical Applications

The synthesis of this compound is crucial for its application in research and industry:

- Novel Synthesis Methods : Recent advancements have led to efficient synthetic protocols for producing cholesterol glucosides from disaccharides, enabling their use as reference materials in research and analysis .

- Food Industry Applications : Cholesterol glucosides are being explored for their potential health benefits, including cholesterol-lowering effects and anti-diabetic properties. Their presence in fermented products may enhance nutritional profiles .

Summary Table of this compound Applications

Mécanisme D'action

The mechanism of action of Cholesterol glucoside involves its interaction with cell membranes. The cholesteryl group integrates into the lipid bilayer, affecting membrane fluidity and permeability. The glucopyranoside moiety can interact with membrane proteins and receptors, influencing various cellular processes. The compound may also modulate glucose uptake and metabolism through its interaction with glucose transporters and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl α-D-glucopyranoside: A simpler glycoside with a methyl group instead of a cholesteryl group.

Octyl β-D-glucopyranoside: Another glycoside with an octyl group, commonly used as a non-ionic surfactant.

Quercetin 3-O-β-D-glucopyranoside: A flavonoid glycoside with antioxidant properties .

Uniqueness

Cholesterol glucoside is unique due to its combination of a glucopyranoside moiety and a cholesteryl group. This structure imparts both hydrophilic and hydrophobic properties, making it useful in various applications, particularly in forming stable micelles and liposomes for drug delivery.

Propriétés

Numéro CAS |

26671-80-7 |

|---|---|

Formule moléculaire |

C33H56O6 |

Poids moléculaire |

548.8 g/mol |

Nom IUPAC |

(3R,4S,5S,6R)-2-[[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22?,23?,24?,25?,26?,27-,28-,29+,30-,31?,32+,33-/m1/s1 |

Clé InChI |

FSMCJUNYLQOAIM-IDRZEVMFSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |

SMILES isomérique |

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |

Synonymes |

cholesterol glucoside cholesteryl D-glucopyranoside cholesteryl glucoside cholesteryl glucoside, (alpha-D)-isomer cholesteryl glucoside, (beta-D)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.